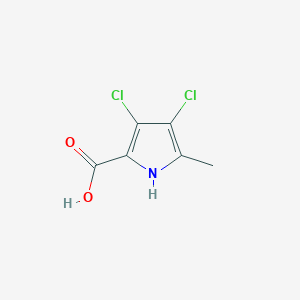

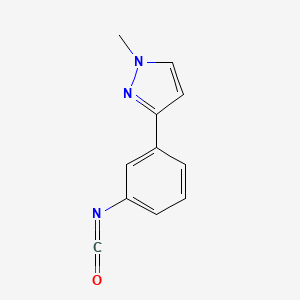

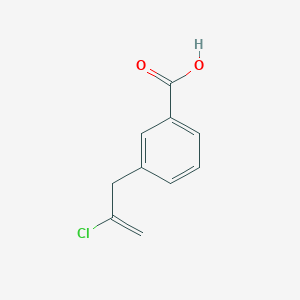

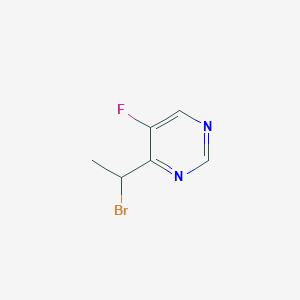

![molecular formula C42H70O29 B1613582 6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate CAS No. 63798-35-6](/img/structure/B1613582.png)

6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate is a chemically modified starch used primarily as a food additive. It is known for its thickening, stabilizing, and bulking properties. This compound is part of the family of modified starches and is treated with acetic anhydride and adipic acid anhydride to enhance its resistance to high temperatures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of acetylated distarch adipate involves treating starch with acetic anhydride and adipic acid anhydride. The process typically includes the following steps:

Preparation of Starch Milk: Starch is suspended in water to form starch milk.

Alkaline Treatment: An alkaline solution is added to the starch milk to adjust the pH.

Addition of Reagents: Acetic anhydride and adipic acid anhydride are added to the mixture under controlled conditions.

Reaction Conditions: The reaction is carried out under vacuum and heating conditions to ensure efficient cross-linking.

Neutralization and Washing: The reaction mixture is neutralized, washed, and dehydrated.

Industrial Production Methods: In industrial settings, the production of acetylated distarch adipate involves similar steps but on a larger scale. The process is optimized for efficiency and consistency, ensuring that the final product meets the required specifications for use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions: 6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate undergoes several types of chemical reactions, including:

Esterification: The primary reaction involves the esterification of starch with acetic anhydride and adipic acid anhydride.

Cross-Linking: Adipic acid acts as a cross-linking agent, enhancing the stability and resistance of the starch to heat and shear.

Common Reagents and Conditions:

Reagents: Acetic anhydride, adipic acid anhydride, alkaline solution (e.g., sodium hydroxide).

Conditions: The reactions are typically carried out at a pH of 8-8.5 and a temperature range of 25-30°C.

Major Products: The major product formed from these reactions is acetylated distarch adipate, which exhibits improved functional properties such as enhanced stability, resistance to retrogradation, and better performance under thermal and mechanical stress .

Applications De Recherche Scientifique

6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate has a wide range of applications in scientific research and industry:

Food Industry: It is used as a thickening and stabilizing agent in various food products, including sauces, soups, and desserts.

Biodegradable Films: Research has explored its use in the production of biodegradable films and edible coatings.

Encapsulation: It is used for encapsulating bioactive ingredients and microelements, enhancing their stability and bioavailability.

Medical Applications: Studies have investigated its potential use in drug delivery systems due to its biocompatibility and controlled release properties.

Mécanisme D'action

The mechanism of action of acetylated distarch adipate involves its ability to form a stable gel network, which enhances the texture and stability of food products. The acetyl and adipate groups introduced during the modification process improve the starch’s resistance to heat, acid, and shear, making it suitable for various industrial applications . The molecular targets and pathways involved include the interaction of the modified starch with water and other components in the food matrix, leading to improved functional properties .

Comparaison Avec Des Composés Similaires

- Acetylated distarch phosphate

- Hydroxypropyl distarch phosphate

- Oxidized starch

Comparison:

- 6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate is unique due to its dual modification with acetic anhydride and adipic acid anhydride, providing enhanced stability and resistance to high temperatures .

- Acetylated distarch phosphate is modified with acetic anhydride and phosphoric acid, offering similar thickening properties but with different stability characteristics .

- Hydroxypropyl distarch phosphate is modified with propylene oxide and phosphoric acid, providing improved freeze-thaw stability .

- Oxidized starch is treated with oxidizing agents, resulting in different functional properties such as increased whiteness and reduced viscosity .

Propriétés

Numéro CAS |

63798-35-6 |

|---|---|

Formule moléculaire |

C42H70O29 |

Poids moléculaire |

1039 g/mol |

Nom IUPAC |

6-O-[2-[6-[5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] 1-O-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] hexanedioate |

InChI |

InChI=1S/C42H70O29/c1-15-32(63-16(2)47)30(56)36(19(12-45)62-15)70-41-29(55)26(52)37(21(67-41)14-61-40-28(54)24(50)33(58-3)17(10-43)65-40)71-42-38(31(57)34(59-4)18(11-44)66-42)69-23(49)9-7-6-8-22(48)68-35-20(13-46)64-39(60-5)27(53)25(35)51/h15,17-21,24-46,50-57H,6-14H2,1-5H3 |

Clé InChI |

IWWHXNDUEBMKRA-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)CCCCC(=O)OC5C(OC(C(C5O)O)OC)CO)O)O)O)OC(=O)C |

SMILES canonique |

CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)CCCCC(=O)OC5C(OC(C(C5O)O)OC)CO)O)O)O)OC(=O)C |

| 63798-35-6 | |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.